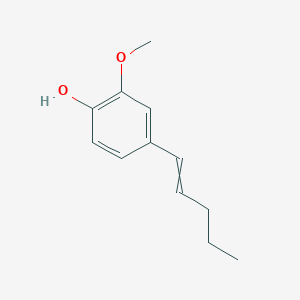
2-Methoxy-4-(pent-1-EN-1-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(pent-1-EN-1-YL)phenol, also known as Isoeugenol, is an organic compound with the molecular formula C10H12O2. It is a derivative of phenol and is characterized by the presence of a methoxy group and a pentenyl side chain. This compound is commonly found in essential oils of various plants and is known for its pleasant aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(pent-1-EN-1-YL)phenol typically involves the alkylation of guaiacol (2-methoxyphenol) with allyl bromide, followed by isomerization. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-4-(pent-1-EN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanillin, a valuable flavoring agent.
Reduction: Reduction of the double bond in the pentenyl side chain can yield 2-methoxy-4-propylphenol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Vanillin: Formed through oxidation.
2-Methoxy-4-propylphenol: Formed through reduction.
Substituted derivatives: Depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(pent-1-EN-1-YL)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various aromatic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(pent-1-EN-1-YL)phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-(pent-1-EN-1-YL)phenol is unique due to its specific structural features and properties. Similar compounds include:
Eugenol: Differing by the presence of a hydroxyl group instead of a methoxy group.
Vanillin: An oxidation product of this compound.
Guaiacol: The parent compound from which this compound is synthesized.
These compounds share some chemical properties but differ in their specific applications and biological activities.
Eigenschaften
CAS-Nummer |
72898-31-8 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-methoxy-4-pent-1-enylphenol |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-6-10-7-8-11(13)12(9-10)14-2/h5-9,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
AGNOBTAOKUHUBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


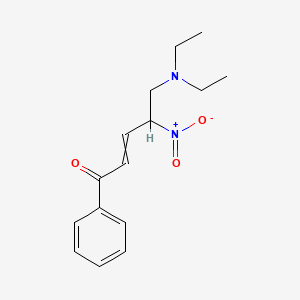

![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
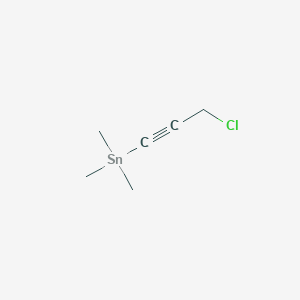
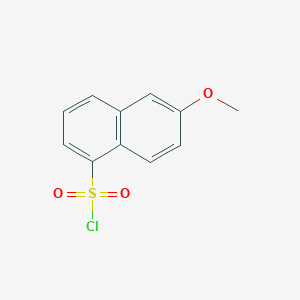
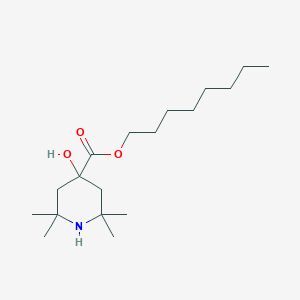

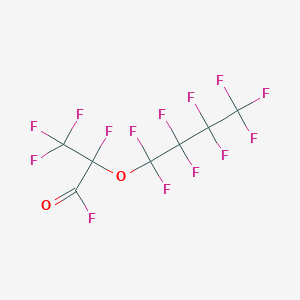
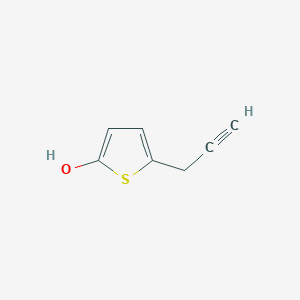
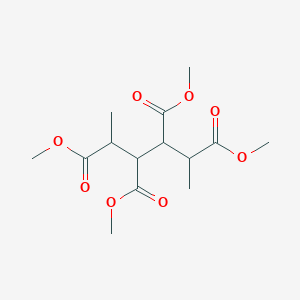

![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
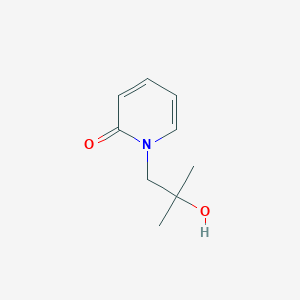
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)
